8-Methoxyquinoline-2-carboxamide

Medicinal Chemistry Drug Design ADME

Many quinoline-2-carboxamide protocols fail when substituted with generic analogs due to steep SAR at the 8-position. 8-Methoxyquinoline-2-carboxamide (CAS 1241758-35-9) solves this with a precisely defined methoxy substitution profile. • Distinct physicochemical signature (XLogP3=1.4, TPSA=65.2 Ų) ensures experimental reproducibility vs. 8-hydroxy or unsubstituted analogs. • Validated antibacterial scaffold: thiadiazole derivatives show low-μM MIC against Gram-positive & Gram-negative bacteria. • Tridentate H-bond acceptor motif enables metal-chelation applications not accessible with phenolic OH analogs.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Cat. No. B13116470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxyquinoline-2-carboxamide
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N=C(C=C2)C(=O)N
InChIInChI=1S/C11H10N2O2/c1-15-9-4-2-3-7-5-6-8(11(12)14)13-10(7)9/h2-6H,1H3,(H2,12,14)
InChIKeyCGVVOUIHWARKNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade 8‑Methoxyquinoline‑2‑carboxamide: Core Physicochemical & Scaffold Profile


8‑Methoxyquinoline‑2‑carboxamide (CAS 1241758‑35‑9, C₁₁H₁₀N₂O₂, MW 202.21 g mol⁻¹) is a substituted quinoline‑2‑carboxamide bearing a methoxy group at the 8‑position [REFS‑1]. Its computed properties (XLogP3‑AA = 1.4, TPSA = 65.2 Ų, 1 H‑bond donor, 3 H‑bond acceptors) place it in a differentiated property space relative to the 8‑hydroxy, unsubstituted, and carboxylic acid analogs that are commonly considered as alternatives [REFS‑1][REFS‑2][REFS‑3][REFS‑4]. The compound serves as a versatile scaffold for antibacterial lead generation, as demonstrated by the synthesis and evaluation of its 1,3,4‑thiadiazole‑conjugated derivatives that exhibited MIC values in the low‑micromolar range against both Gram‑positive and Gram‑negative bacteria [REFS‑5].

Moderately lipophilic carboxamide with a balanced hydrogen-bond profile suitable for CNS-lead optimization workflows
8-Methoxy substitution differentiates physicochemical properties from 8-hydroxy and unsubstituted quinoline-2-carboxamide analogs
Primary carboxamide handle enables direct N‑functionalization for amide‑focused library synthesis
Core scaffold validated by reported antibacterial derivative SAR; supports antibacterial lead generation exploration

Why 8‑Methoxyquinoline‑2‑carboxamide Cannot Be Interchanged with Common In‑Class Alternatives


Quinoline‑2‑carboxamide derivatives display steep structure‑activity relationships; even a single substituent change at the 8‑position can drastically alter lipophilicity, hydrogen‑bonding capacity, and molecular recognition [REFS‑1]. The 8‑methoxy group imparts distinct physicochemical properties compared to the 8‑hydroxy analog (ΔXLogP3 = +0.4; ΔHBD = −1) and the unsubstituted quinoline‑2‑carboxamide (ΔHBA = +1) [REFS‑2][REFS‑3]. These differences affect membrane permeability, metabolic stability, and metal‑chelation propensity, meaning that a research protocol or synthetic route optimized for one analog cannot be satisfied by a generic “quinoline carboxamide” without experimental re‑validation. The quantitative evidence below illustrates precisely where 8‑methoxyquinoline‑2‑carboxamide diverges from its closest comparators, enabling informed procurement decisions.

Proposed Substitute
Profile Shift & Risk
8‑Hydroxyquinoline‑2‑carboxamide
Increased polarity and an extra H‑bond donor may reduce membrane permeability and CNS penetration potential relative to the methoxy scaffold
Quinoline‑2‑carboxamide
Loss of the methoxy oxygen removes one H‑bond acceptor, which can alter target‑binding contacts and metal‑coordination behavior
8‑Methoxyquinoline‑2‑carboxylic acid
Carboxylic acid functionality increases lipophilicity, removes the amide donor handle, and requires different activation strategies for derivatization

Quantitative Comparator‑Based Differentiation of 8‑Methoxyquinoline‑2‑carboxamide


Elevated Lipophilicity (XLogP3) Relative to 8‑Hydroxyquinoline‑2‑carboxamide

8‑Methoxyquinoline‑2‑carboxamide exhibits an XLogP3‑AA value of 1.4, compared to 1.0 for 8‑hydroxyquinoline‑2‑carboxamide [REFS‑1][REFS‑2]. The +0.4 unit increase in computed logP, driven by methylation of the 8‑hydroxy group, predicts enhanced passive membrane permeability. This difference moves the compound closer to the optimal lipophilicity range (LogP 1‑3) for oral bioavailability while retaining the carboxamide group required for target engagement [REFS‑1].

Computed Lipophilicity
Head-to-head
XLogP3‑AA: 1.4 vs. 1.0 (Δ +0.4; 40% increase)
May support higher membrane permeability
PubChem XLogP3‑AA algorithm (2019.06.18)
Medicinal Chemistry Drug Design ADME

Reduced Hydrogen‑Bond Donor Count vs. 8‑Hydroxyquinoline‑2‑carboxamide: Impact on BBB Penetration Potential

The target compound possesses only one hydrogen‑bond donor (the carboxamide NH₂) compared to two for 8‑hydroxyquinoline‑2‑carboxamide (carboxamide NH₂ plus phenolic OH) [REFS‑1][REFS‑2]. A lower HBD count is a well‑established predictor of improved blood‑brain barrier penetration. Additionally, the topological polar surface area is reduced (65.2 Ų vs. 76.2 Ų), falling below the 70 Ų threshold often associated with CNS drug‑likeness [REFS‑1][REFS‑2].

H‑Bond Donor / TPSA
Head-to-head
HBD: 1 vs. 2 (−50%); TPSA: 65.2 vs. 76.2 Ų (−11 Ų)
Reduced HBD count may favor BBB penetration
Cactvs 3.4.6.11 (PubChem 2019.06.18)
Blood‑Brain Barrier CNS Drug Discovery Physicochemical Profiling

Extended Hydrogen‑Bond Acceptor Capacity Over Unsubstituted Quinoline‑2‑carboxamide

8‑Methoxyquinoline‑2‑carboxamide contains three hydrogen‑bond acceptor atoms (carboxamide O, quinoline N, methoxy O) compared to only two acceptors in the parent quinoline‑2‑carboxamide (carboxamide O and quinoline N) [REFS‑1][REFS‑3]. The additional methoxy oxygen provides an extra anchoring point for target binding or metal coordination, which is absent in the unsubstituted scaffold.

H‑Bond Acceptor Count
Head-to-head
3 acceptors vs. 2 (quinoline‑2‑carboxamide)
Extra acceptor may support multi‑point target recognition
Cactvs 3.4.6.11 (PubChem 2019.06.18)
Medicinal Chemistry Ligand Design Molecular Recognition

Functional‑Group‑Driven Differentiation from 8‑Methoxyquinoline‑2‑carboxylic Acid: Amide vs. Acid

The carboxamide derivative (MW = 202.21) shows a lower XLogP3‑AA (1.4) than the carboxylic acid analog (MW = 203.19, XLogP3‑AA = 2.0), with a higher TPSA (65.2 Ų vs. 59.4 Ų) reflecting the amide’s stronger polarity [REFS‑1][REFS‑4]. The amide group additionally provides a hydrogen‑bond donor that is absent in the acid, enabling different intermolecular interactions and offering a direct handle for further derivatization (e.g., N‑alkylation, acylation) without the need for carboxylate protection.

Amide vs. Acid Divergence
Head-to-head
XLogP3: 1.4 vs. 2.0; TPSA: 65.2 vs. 59.4 Ų
Amide reduces lipophilicity and adds a hydrogen‑bond donor handle
PubChem computed properties
Synthetic Chemistry Prodrug Design Solubility

Validated Scaffold for Antibacterial Lead Generation: Derivative MIC Data

The 8‑methoxyquinoline‑2‑carboxamide scaffold, when elaborated with a 1,3,4‑thiadiazole moiety, has yielded derivatives with moderate to good antibacterial activity in vitro. In a published series, several target compounds displayed MIC values against Staphylococcus aureus (Gram‑positive) and Escherichia coli (Gram‑negative) that were superior to those of the parent scaffold alone and comparable to the reference antibiotic Chloromycin [REFS‑5]. This demonstrates that the core carboxamide is a productive starting point for generating bioactive molecules, and procurement of the parent compound enables access to this validated derivatization pathway.

Derivative Antibacterial MIC
Cross-study comparable
Reported MIC 4–32 µg/mL in 8‑methoxyquinoline‑2‑carboxamide thiadiazole derivatives; comparable MIC range to reference antibiotic in same assay
Reported scaffold antibacterial SAR context; parent scaffold alone inactive
Broth microdilution (S. aureus, E. coli), Wang et al. 2018
Antibacterial Drug Discovery Structure‑Activity Relationship

Optimal Application Scenarios for 8‑Methoxyquinoline‑2‑carboxamide Based on Quantitative Differentiation


Lead Optimization for CNS‑Penetrant Antibacterial Agents

The reduced HBD count (1 vs. 2 for the 8‑hydroxy analog) and TPSA of 65.2 Ų place 8‑methoxyquinoline‑2‑carboxamide below the traditional CNS drug‑likeness threshold [REFS‑1][REFS‑2]. Combined with the validated antibacterial activity of its thiadiazole derivatives [REFS‑5], this scaffold is well‑suited for programs aiming to develop brain‑penetrant antibiotics targeting Gram‑positive or Gram‑negative infections of the central nervous system.

Diversity‑Oriented Synthesis of Metal‑Chelating Ligands

The three hydrogen‑bond acceptors (quinoline N, methoxy O, carboxamide O) provide a tridentate coordination motif that is distinct from the 8‑hydroxy analog’s phenolic OH‑based chelation [REFS‑1][REFS‑3]. This compound can serve as a precursor for designing selective metal‑sensing probes or metalloenzyme inhibitors where methoxy‑ rather than hydroxy‑mediated chelation is desired to tune binding affinity and redox behavior [REFS‑1].

Scaffold‑Hopping in Anti‑Infective Drug Discovery

The 8‑methoxyquinoline‑2‑carboxamide core offers a differentiated physicochemical profile (XLogP3 = 1.4, TPSA = 65.2 Ų) compared to the common quinoline‑2‑carboxamide (XLogP3 = 1.0, TPSA = 56 Ų) and the carboxylic acid analog (XLogP3 = 2.0) [REFS‑1][REFS‑3][REFS‑4]. This allows medicinal chemists to explore a new region of property space while retaining the established antibacterial potential of the quinoline‑carboxamide series, as evidenced by the activity of its thiadiazole conjugates [REFS‑5].

Amide‑Focused Library Synthesis

Unlike the corresponding carboxylic acid, the primary carboxamide provides a direct handle for N‑functionalization (acylation, sulfonylation, alkylation) without the need for activation or protection steps [REFS‑1][REFS‑4]. This makes 8‑methoxyquinoline‑2‑carboxamide a convenient building block for generating amide‑linked combinatorial libraries targeting enzyme active sites or protein‑protein interfaces.

Application
Selection Property
Validation Focus
CNS‑penetrant antibacterial lead identification
Low H‑bond donor count and moderate TPSA below typical CNS threshold
CNS permeability and target‑engagement assays
Metal‑chelating probe or metalloenzyme inhibitor design
Tridentate coordination motif (quinoline N, methoxy O, carboxamide O)
Metal‑binding affinity and selectivity profiling
Anti‑infective scaffold exploration
Differentiated XLogP and TPSA vs. common quinoline‑2‑carboxamide analogs
Antibacterial activity screening of focused derivative libraries
Amide‑linked combinatorial library synthesis
Primary carboxamide handle enabling direct N‑functionalization without protection
Synthetic versatility and derivatization efficiency
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